4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile
Overview
Description
4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro-substituted indole moiety linked to a benzonitrile group, making it a valuable molecule in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile typically involves the condensation of 5-chloro-2-oxoindoline-3-carbaldehyde with 4-aminobenzonitrile. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different biological activities.
Substitution: The chloro group in the indole moiety can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxo-1,2-dihydro-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-Aminobenzonitrile: Another precursor used in the synthesis.
Indole-3-carboxaldehyde: A related indole derivative with similar chemical properties.
Uniqueness
4-(5-Chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)benzonitrile is unique due to its specific structure, which combines a chloro-substituted indole moiety with a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(5-chloro-2-oxo-1H-indol-3-ylidene)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O/c16-10-3-6-13-12(7-10)14(15(20)19-13)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUQSOKNHMDFBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C2C3=C(C=CC(=C3)Cl)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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